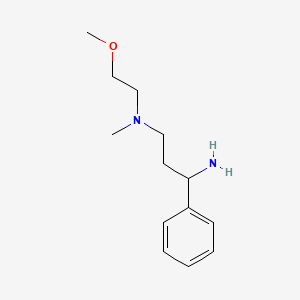

(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine

Descripción

Propiedades

IUPAC Name |

N'-(2-methoxyethyl)-N'-methyl-1-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(10-11-16-2)9-8-13(14)12-6-4-3-5-7-12/h3-7,13H,8-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNYJWAJPJRWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)N)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination-Based Preparation

Reductive amination is a widely used method for preparing substituted amines like (3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine. The key steps include:

- Starting Materials: Typically, a 3-phenylpropionaldehyde or 3-phenylpropionyl precursor is reacted with 2-methoxyethylmethylamine.

- Catalysts: Ruthenium-based catalysts, especially Ru(2-hydroxynicotinate), have been shown to provide good yields and enantioselectivity in reductive amination reactions involving hydroxy and methoxy substituents on aromatic rings. The presence of a free hydroxy group on the catalyst ligand is crucial for high enantioselectivity, whereas methoxy substitution reduces selectivity significantly.

- Reaction Conditions: Mild hydrogenation conditions with H2 gas under catalytic amounts of Ru complexes are employed. The choice of acid additives (e.g., trifluoroacetate, mesylate) can influence enantioselectivity and yield, sometimes even reversing the stereochemical outcome.

Amide Formation and Subsequent Conversion

An alternative route involves the formation of amide intermediates followed by reduction and deprotection to yield the target amine:

- Step 1: Conversion of carboxylic acid precursors to amides using coupling agents such as HATU and bases like DIPEA in DMF solvent.

- Step 2: Protection of amine groups with Boc (tert-butoxycarbonyl) protecting groups during intermediate steps to prevent side reactions.

- Step 3: Removal of Boc protecting groups under acidic conditions after amide formation.

- Step 4: Reduction of amides or related intermediates to the corresponding amines.

This route has been demonstrated in related phenethyl amide analogues, where carboxylic acids were converted to amides, followed by Boc deprotection to yield free amines. Alkylation steps can be introduced to install methoxyethyl or methyl groups on the nitrogen atom.

Synthetic Route Summary:

Alternative Synthetic Notes and Considerations

- Nitrile Intermediates: Some synthetic routes introduce nitrile groups on the linker chain as intermediates, which are then converted to amines via hydrolysis or reduction. This approach can improve the step economy and purity of the final amine product.

- Mitsunobu Reaction: Used for selective alkylation of phenolic groups to introduce methoxy substituents, which can be part of the methoxyethyl fragment or aromatic ring modifications.

- Scalability and Safety: Recent patents emphasize methods that are safe, cost-effective, and scalable for industrial preparation, ensuring the synthetic route is practical beyond laboratory scale.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to reduce the amine groups.

Substitution: Substitution reactions can occur at the phenyl ring or the methoxyethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidation products include phenylpropionic acid derivatives.

Reduction: Reduction products include the corresponding amine derivatives.

Substitution: Substitution products include various substituted phenylpropylamines and methoxyethylamines.

Aplicaciones Científicas De Investigación

Overview

(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine, with the CAS number 1251099-64-5, is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry, pharmacology, and neurobiology. This compound features a unique structure that allows for diverse biological interactions, making it a candidate for therapeutic development.

Neuropharmacology

This compound has been studied for its potential as a histamine H3 receptor ligand. Histamine H3 receptors are implicated in various neurological conditions, including cognitive deficits and mood disorders. Research suggests that modulation of these receptors can have therapeutic effects on conditions such as Alzheimer's disease and schizophrenia .

Case Study : A study highlighted the efficacy of similar amines in treating cognitive impairments associated with neurodegenerative diseases. The selective modulation of histamine receptors can potentially enhance cognitive function and alleviate symptoms related to these disorders .

Antioxidant and Anti-inflammatory Activity

The compound has shown promising antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals and inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory conditions.

Research Findings :

- In vitro studies demonstrated that the compound significantly reduced markers of oxidative stress in human cell lines, enhancing cellular protection against damage .

- Animal models of arthritis showed reduced joint swelling and pain upon administration of the compound, indicating its anti-inflammatory potential .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This makes it a valuable candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria | 16 - 64 µg/mL |

| Fungi | Varies by strain |

Potential Anticancer Activity

Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines, providing a basis for its exploration as an anticancer agent.

Findings :

Mecanismo De Acción

The mechanism by which (3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenylpropylamines

The phenoxypropyl analog in demonstrates how ether linkages (vs. direct phenyl substitution) alter hydrophobicity and metabolic stability .

Methoxyethyl-Containing Amines

Analysis: The simpler N-(2-methoxyethyl)methylamine () is a building block for synthesizing larger amines but lacks the aromatic and amino complexity of the target compound. The benzyl-methoxyethoxy analog () highlights how additional ether groups enhance solubility but may reduce membrane permeability .

Amino-Substituted Propylamines

Analysis: The aminopropyl analog () shares the tertiary amine and methoxyethyl groups but lacks aromaticity, which is critical for π-π interactions in receptor binding . The phenoxypropyl variant () underscores how ether vs. direct phenyl substitution affects electronic properties .

Key Challenges

- Steric Hindrance: The 3-amino-3-phenylpropyl group may hinder coupling reactions, requiring optimized conditions (e.g., low-temperature activation as in ) .

- Regioselectivity: Competing reactions at the amino group (e.g., over-alkylation) necessitate protective strategies, as seen in ’s use of phthalimide protection .

Physicochemical and Functional Properties

The methoxyethyl chain may improve solubility relative to purely aromatic analogs .

Actividad Biológica

(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine, also known as AG01AAC7, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound acts as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to:

- Histamine Receptor Modulation : Research indicates that this compound may selectively modulate histamine H3 receptors, which are implicated in various neurological and psychiatric disorders. This modulation could potentially be beneficial for treating conditions like depression, anxiety, and cognitive deficits .

Medicinal Chemistry

This compound serves as a precursor for synthesizing pharmaceutical agents with potential analgesic and anti-inflammatory properties. Its structural features allow it to participate in the design of new drugs targeting specific biological pathways.

Enzyme Studies

The compound has been evaluated for its effects on enzyme activity, particularly alkaline phosphatase. It was found to enhance enzyme stability under basic pH conditions, indicating its role as a reaction buffer critical for maintaining optimal enzyme function during biochemical assays .

Pharmacokinetic Properties

Research demonstrates that this compound exhibits favorable pharmacokinetic properties:

- Solubility : Good solubility in aqueous environments.

- Bioavailability : Moderate bioavailability suggests potential for therapeutic use .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-2-methylpropan-2-ol | Similar structure; different functional group positions | Varies significantly in reactivity and biological effects |

| 2-Amino-3-methylbutan-2-ol | Different arrangement of functional groups | Distinct chemical properties and applications |

This table illustrates how variations in structure can lead to differences in biological activity and potential applications .

Case Studies

- Histamine Receptor Modulation : A study demonstrated that compounds similar to this compound effectively modulated histamine receptor activity, suggesting potential therapeutic applications in treating disorders like schizophrenia and bipolar disorder .

- Enzyme Interaction Study : Another study evaluated the compound's impact on alkaline phosphatase activity, revealing that it enhances enzyme stability under various conditions, thereby serving as a useful tool in biochemical assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-bromo-3-phenylpropylamine with (2-methoxyethyl)methylamine in the presence of a base (e.g., K₂CO₃ or NaOH) under reflux in anhydrous THF or DMF. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves yield. Monitoring by TLC and optimizing stoichiometry (1:1.2 molar ratio of amine to alkyl halide) reduces by-products .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm backbone structure and substituent positions (e.g., methoxyethyl and phenyl protons resonate at δ 3.2–3.5 ppm and δ 7.2–7.4 ppm, respectively).

- FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹).

- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values.

- HPLC-MS : Assess purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z 251.2) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation. Conduct stability tests via accelerated degradation studies (e.g., exposure to light, heat, or humidity) monitored by HPLC. Avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis of the methoxyethyl group .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic substitutions or catalytic hydrogenation?

- Methodological Answer :

- Nucleophilic Substitution : The primary amine group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides) via an SN2 mechanism. Steric hindrance from the phenyl group may slow kinetics, requiring polar aprotic solvents (DMF, DMSO) .

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce unsaturated bonds. Monitor regioselectivity via GC-MS; the phenyl ring typically remains intact due to aromatic stability .

Q. How do structural modifications (e.g., halogenation or methoxy group replacement) alter biological activity in enzyme inhibition assays?

- Methodological Answer :

- Halogenation : Introduce Br or Cl at the phenyl ring (via electrophilic substitution) to enhance lipophilicity and receptor binding. Compare IC₅₀ values in kinase assays (e.g., EGFR inhibition) using purified enzymes and ATP competition assays.

- Methoxy Replacement : Replace the methoxy group with hydroxyl (via demethylation) to study hydrogen-bonding effects. Use molecular docking (AutoDock Vina) to predict binding affinity changes .

Q. How can researchers resolve contradictions in reported solubility or reactivity data across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical reagents (e.g., anhydrous solvents, same supplier).

- Advanced Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) and identify outliers .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility in academic labs?

- Methodological Answer :

- Flow Chemistry : Use microreactors for exothermic reactions (e.g., amidation) to improve heat dissipation and scale linearly.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.

- Quality by Design (QbD) : Define a design space for critical parameters (e.g., temperature ±2°C, stirring rate ≥500 rpm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.